[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride

Catalog No.
S14027409
CAS No.
M.F
C6H13ClFNO2S
M. Wt
217.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydr...

Product Name

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride

IUPAC Name

[(3R)-piperidin-3-yl]methanesulfonyl fluoride;hydrochloride

Molecular Formula

C6H13ClFNO2S

Molecular Weight

217.69 g/mol

InChI

InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H/t6-;/m1./s1

InChI Key

JWUPNCQPYQMKPU-FYZOBXCZSA-N

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)F.Cl

Isomeric SMILES

C1C[C@H](CNC1)CS(=O)(=O)F.Cl

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride, also known as piperidin-3-ylmethanesulfonyl fluoride hydrochloride, is a chemical compound with the molecular formula C₆H₁₃ClFNO₂S and a molecular weight of 217.68 g/mol. This compound features a piperidine ring substituted with a methanesulfonyl fluoride group, making it a sulfonamide derivative. It is characterized by its hydrochloride salt form, which enhances its solubility and stability in various applications. The compound is recognized for its potential biological activities and synthetic versatility, often utilized in medicinal chemistry and pharmaceutical research .

Due to the presence of the methanesulfonyl fluoride group, which is a good leaving group. Key reactions include:

  • Nucleophilic Substitution: The fluoride can be displaced by nucleophiles such as amines or alcohols, leading to the formation of new sulfonamide derivatives.
  • Hydrolysis: In the presence of water or moisture, the methanesulfonyl fluoride can hydrolyze to form the corresponding sulfonic acid.
  • Reactivity with Amines: The compound can react with primary or secondary amines to form sulfonamide products, which are important in medicinal chemistry for developing inhibitors or other active pharmaceutical ingredients .

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride exhibits notable biological activity, particularly as an inhibitor of certain enzymes. Its structural features allow it to interact with active sites of proteins, potentially inhibiting their function. Research indicates that compounds similar to this one can act as:

  • Protease Inhibitors: Targeting various proteases involved in disease processes.
  • Renin Inhibitors: Affecting blood pressure regulation by inhibiting the renin-angiotensin system .

The biological implications of this compound make it a candidate for further pharmacological studies.

The synthesis of [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride can be achieved through several methods:

  • Direct Reaction with Methanesulfonyl Chloride: The piperidine derivative is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate the formation of the sulfonamide linkage.
  • Fluorination Techniques: Fluorination can be performed using reagents like potassium fluoride or other fluorinating agents to introduce the fluoride group onto the sulfonamide .
  • Crystallization from Hydrochloric Acid: The hydrochloride salt form can be obtained by reacting the free base form of [(3R)-piperidin-3-yl]methanesulfonyl fluoride with hydrochloric acid.

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride has diverse applications:

  • Pharmaceutical Development: Used as an intermediate in synthesizing biologically active compounds.
  • Enzyme Inhibition Studies: Employed in research focused on enzyme inhibition mechanisms.
  • Medicinal Chemistry: Serves as a scaffold for developing new drugs targeting specific diseases .

Interaction studies involving [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride focus on its ability to bind to various biological targets. Key findings include:

  • Binding Affinity: Studies have shown that this compound can effectively bind to specific proteases and other enzymes, leading to inhibition.
  • Mechanism of Action: Investigations into its mechanism have revealed that it may alter enzyme conformation upon binding, thereby inhibiting substrate access .

These studies are crucial for understanding how this compound can be utilized therapeutically.

Several compounds share structural similarities with [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
MethanesulfonamideSulfonamide group without fluorineLess reactive than methanesulfonyl fluoride
N-(piperidin-3-yl)methanesulfonamideSimilar piperidine structureLacks fluorine; used primarily as an analgesic
Piperidine derivativesVariants with different substituents on piperidineVarying biological activities and specificities

The uniqueness of [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride lies in its fluorinated sulfonamide structure, which enhances its reactivity and potential biological activity compared to non-fluorinated analogs .

The synthesis of [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride begins with functionalization of the piperidine core. Traditional methods employ nucleophilic substitution reactions to introduce the methanesulfonyl fluoride group. Piperidine derivatives, such as (3R)-piperidin-3-ylmethanol, are treated with methanesulfonyl fluoride (MSF) in the presence of a base to deprotonate the hydroxyl group, facilitating sulfonylation. Dichloromethane (DCM) or dimethylformamide (DMF) serve as common solvents, with triethylamine or N,N-diisopropylethylamine (DIPEA) acting as bases to scavenge hydrogen fluoride byproducts.

Reaction conditions typically involve temperatures between 0°C and room temperature to minimize racemization at the chiral center. For example, (3R)-piperidin-3-ylmethanol reacts with MSF in DCM at 0°C for 4–6 hours, yielding the intermediate sulfonyl fluoride with >90% conversion. The crude product is purified via silica gel chromatography using gradients of ethyl acetate and petroleum ether. A critical challenge in this step is competing elimination reactions, which are mitigated by maintaining low temperatures and using non-polar solvents.

Stereoselective Synthesis Strategies for Chiral Sulfonyl Fluoride Derivatives

Preserving stereochemical integrity during sulfonyl fluoride formation is paramount. Asymmetric synthesis routes leverage chiral auxiliaries or catalysts to enforce configuration retention. One approach involves the use of enantiomerically pure (3R)-piperidine-3-carboxylic acid esters, which are reduced to the corresponding alcohols before sulfonylation. For instance, (3R)-piperidine-3-carboxylic acid methyl ester is reduced with lithium aluminum hydride (LiAlH4) to (3R)-piperidin-3-ylmethanol, which subsequently undergoes stereoretentive sulfonylation.

Organosuperbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), enhance reaction selectivity by activating sulfonyl fluorides toward nucleophilic attack while minimizing epimerization. Vorbrüggen and Gembus demonstrated that DBU-mediated reactions of chiral piperidinols with MSF achieve enantiomeric excess (ee) values >98%. Computational studies suggest that the base coordinates to the sulfonyl fluoride’s oxygen atoms, lowering the activation energy for substitution and disfavoring transition states that lead to racemization.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.0339557 g/mol

Monoisotopic Mass

217.0339557 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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